molecular formula C20H16BrCl2FO5 B12275360 [5-Bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate

[5-Bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate

Cat. No.: B12275360
M. Wt: 506.1 g/mol
InChI Key: ODHZHAXYYVTQQB-UHFFFAOYSA-N
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Description

[5-Bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate is a complex organic compound with potential applications in various fields of science and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the oxolane ring, followed by the introduction of the bromine, chlorine, and fluorine atoms through various substitution reactions. The final step involves the esterification of the oxolane derivative with 4-chlorobenzoic acid under controlled conditions, such as the presence of a catalyst and specific temperature and pressure settings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[5-Bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-Bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate is used as a precursor for synthesizing more complex molecules

Biology

The compound’s biological applications include its use as a probe for studying enzyme interactions and as a potential lead compound for drug discovery. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Researchers are exploring its use in developing new drugs for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [5-Bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [5-Bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate lies in its combination of halogen atoms and the oxolane ring, which provides distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H16BrCl2FO5

Molecular Weight

506.1 g/mol

IUPAC Name

[5-bromo-3-(4-chlorobenzoyl)oxy-4-fluoro-4-methyloxolan-2-yl]methyl 4-chlorobenzoate

InChI

InChI=1S/C20H16BrCl2FO5/c1-20(24)16(29-18(26)12-4-8-14(23)9-5-12)15(28-19(20)21)10-27-17(25)11-2-6-13(22)7-3-11/h2-9,15-16,19H,10H2,1H3

InChI Key

ODHZHAXYYVTQQB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(OC1Br)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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